molecular formula C12H21ClO B1582727 2-Chlorocyclododecanone CAS No. 35951-28-1

2-Chlorocyclododecanone

Cat. No. B1582727
CAS RN: 35951-28-1
M. Wt: 216.75 g/mol
InChI Key: VDNDILHUSVTMNI-UHFFFAOYSA-N
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Patent
US06525207B1

Procedure details

A four-neck flask equipped with a thermometer, stirrer and condenser tube was charged with 100 g (0.46 mol) of 2-chlorocyclododecanone and 122 g of tetrahydrofuran, and at −10 to 0° C., a THF solution of vinylmagnesium chloride (0.82 mol) was added dropwise. The mixture was allowed to stand for reaction for 30 minutes, and 420 g (3.27 mol) of N,N′-dimethylpropyleneurea (DMPU) was added. The mixture was heated to 50° C. and allowed to stand for reaction for 1 hour, and saturated ammonium chloride aqueous solution was added dropwise for inactivation. The reaction mixture was subjected to extraction with hexane, and the solvent was recovered. The residue was distilled to obtain 1-vinyl-13-oxabicyclo[10.1.0]tridecane (80 g, 0.38 mol, chemical purity 98%, cis form:trans form=88:12). The yield was 82%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
solvent
Reaction Step One
Quantity
420 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.82 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]1=[O:14].[CH:15]([Mg]Cl)=[CH2:16].CN1C(=O)N(C)CCC1.[Cl-].[NH4+]>C1COCC1>[CH:15]([C:4]12[O:14][CH:3]1[CH2:2][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]2)=[CH2:16] |f:3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1C(CCCCCCCCCC1)=O
Name
Quantity
122 g
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
420 g
Type
reactant
Smiles
CN1CCCN(C1=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0.82 mol
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-neck flask equipped with a thermometer, stirrer and condenser tube
CUSTOM
Type
CUSTOM
Details
to stand for reaction for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to stand for reaction for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was subjected to extraction with hexane
CUSTOM
Type
CUSTOM
Details
the solvent was recovered
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(=C)C12CCCCCCCCCCC2O1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.38 mol
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.